molecular formula C9H9NO2 B1355072 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one CAS No. 704-48-3

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

Cat. No. B1355072
CAS RN: 704-48-3
M. Wt: 163.17 g/mol
InChI Key: VQUQMVAKPPWYNT-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” in the search results. However, it appears to be a chemical compound that could be related to the field of organic chemistry1.



Synthesis Analysis

The synthesis of similar compounds involves the reaction of certain ligands with isolated imidoyl chloride1. However, the specific synthesis process for “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” was not found in the search results.



Molecular Structure Analysis

The molecular structure analysis of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” was not found in the search results. However, similar compounds have been analyzed using calculations and NMR spectroscopy1.



Chemical Reactions Analysis

The chemical reactions involving “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, similar compounds have been involved in reactions such as asymmetric [4 + 3]-cycloaddition2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, similar compounds have been characterized using various spectral techniques3.


Scientific Research Applications

Chemical Synthesis and Derivative Formation

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one has been studied for its applications in chemical synthesis and the formation of various derivatives. Research has shown methods for converting it into tetrahydro-1-benzoxepin-3-amines and related compounds, highlighting its potential as a building block in organic synthesis (Huckle, Lockhart, & Wright, 1972). Further studies include the synthesis of benzoxazepine derivatives via thermal cyclization reactions, which demonstrates its versatility in creating a range of chemical compounds (Ashok, Radhika, Rao, Sarasija, Jayashree, & Sadanandam, 2018).

Conformational Analysis

Conformational analysis of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one derivatives has been a subject of interest. Studies have investigated the preferred conformations of these compounds, providing insights into their chemical behavior and potential applications (Ott, Hiegemann, & Duddeck, 1991).

Structural Studies and Novel Scaffold Development

Structural studies of 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one have led to the development of novel scaffolds for drug discovery. This includes the synthesis of structures like spiro[1,5-benzoxazepine-2,4′-piperidine], which have potential in combinatorial synthesis of drug-like molecules (Willand, Beghyn, Nowogrocki, Gesquiere, & Déprez, 2004).

Applications in Medicinal Chemistry

In medicinal chemistry, 2,3-Dihydro-1,5-benzoxazepin-4(5h)-one derivatives have been explored for their pharmacological potential. Studies have synthesized and evaluated various derivatives for their biological activities, including as potential anticonvulsant agents and in anticancer research (Bajaj, Archana, & Kumar, 2004), (Odame, Schoeman, Krause, Hosten, Tshentu, & Frost, 2021).

Safety And Hazards

The safety and hazards associated with “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results.


Future Directions

The future directions for the study of “2,3-Dihydro-1,5-benzoxazepin-4(5h)-one” were not found in the search results. However, the understanding of the isomerization behavior of similar compounds could inform the future design of readily complexed, sterically hindered ligands1.


Please note that the information provided is based on the available search results and may not be fully accurate or complete. For a more comprehensive analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

3,5-dihydro-2H-1,5-benzoxazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUQMVAKPPWYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514620
Record name 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,5-benzoxazepin-4(5h)-one

CAS RN

704-48-3
Record name 2,3-Dihydro-1,5-benzoxazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
D Huckle, IM Lockhart, M Wright - Journal of the Chemical Society …, 1965 - pubs.rsc.org
The syntheses of this and related 2, 3-dihydro-1, 4-benzoxazepin-5 (4H)-one. compounds are described. rrREA1’&IE” T of 4-chromanone with sodium azide (1.3 mol.) in the presence of …
Number of citations: 20 pubs.rsc.org
J Ott, M Hiegemann, H Duddeck - Magnetic resonance in …, 1991 - Wiley Online Library
The 1 H and 13 C NMR spectra of 26 2,3‐dihydro‐[1,5]benzoxazepin‐4(5H)‐one derivatives and four thiono analogues are interpreted in terms of conformational equilibria. Similar to 1,…
H Kwiecien, M Smist… - Current Organic …, 2012 - ingentaconnect.com
Aryl-fused 1,4-oxazepines and their corresponding oxo derivatives are structural components of a number of compounds exhibiting various biological activity. They were found to be …
Number of citations: 28 www.ingentaconnect.com
D Huckle, IM Lockhart, M Wright - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into 2,3,4,5-tetrahydro-1-benzoxepin-3-amines and related compounds are reported. Ring cleavage of 2,3-…
Number of citations: 6 pubs.rsc.org
H Osman, AKT Mohammad, GY Yeap… - Chinese Journal of …, 2011 - Wiley Online Library
A series of 3‐(3‐hydroxyphenyl)‐4‐alkyl‐3,4‐dihydrobenzo[e][1,3]oxazepine‐1,5‐dione compounds with general formula C n H 2n+1 CNO(CO) 2 C 6 H 4 (C 6 H 4 OH) in which n are …
Number of citations: 5 onlinelibrary.wiley.com
D Szalóki Vargáné, L Tóth, B Buglyó, A Kiss-Szikszai… - Molecules, 2020 - mdpi.com
Domino cyclization reactions of N-aryl-1,4- and 1,5-benzoxazepine derivatives involving [1,5]-hydride shift or C(sp 2 )-H functionalization were investigated. Neuroprotective and …
Number of citations: 6 www.mdpi.com
V Nagalingam, R Sreenivasulu, N Madhavarao… - Journal of Chemical …, 2020 - Springer
A novel route for the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 …
Number of citations: 3 link.springer.com
M Amblard, I Daffix, G Bergé, M Calmès… - Journal of medicinal …, 1999 - ACS Publications
We have previously shown that substitution of the d-Tic-Oic dipeptide by a (3S)-[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (d-BT) moiety in the bradykinin B …
Number of citations: 51 pubs.acs.org
D Evans, IM Lockhart - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
SEVERAL groups of workers have discussed the mechanism of the Schmidt reaction with ketones and have concluded that electronic effects can compete with steric effects in …
Number of citations: 50 pubs.rsc.org
A Mándi - Molecules, 2020 - academia.edu
Domino cyclization reactions of N-aryl-1, 4-and 1, 5-benzoxazepine derivatives involving [1, 5]-hydride shift or C (sp2)-H functionalization were investigated. Neuroprotective and …
Number of citations: 0 www.academia.edu

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